molecular formula C14H13Cl2N3 B1517429 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 778574-06-4

6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1517429
CAS No.: 778574-06-4
M. Wt: 294.2 g/mol
InChI Key: VYVJHDWZXQWAFS-UHFFFAOYSA-N
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Description

6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic organic compound . It is used for research purposes and can be shipped from various locations worldwide . The molecular formula of this compound is C14H13Cl2N3 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione with phosphorus oxychloride .


Molecular Structure Analysis

The molecular weight of this compound is 294.18 . The InChI code for this compound is 1S/C14H13Cl2N3/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2 .


Chemical Reactions Analysis

This compound can be used to prepare other compounds. For example, it can be used to prepare a compound that is a PARP inhibitor .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Antifolate Activity

6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been investigated for its role in the synthesis of antifolate compounds. These compounds are significant in inhibiting dihydrofolate reductase from various sources, including Pneumocystis carinii and Toxoplasma gondii, which are critical in treating opportunistic infections in patients with AIDS and other immune system disorders (Rosowsky, Mota, & Queener, 1995).

Antimalarial and Antibacterial Effects

Research has also explored the use of derivatives of this compound for antimalarial and antibacterial applications. Specific derivatives have shown effectiveness orally against Plasmodium berghei in mice and displayed in vitro activity against various bacterial strains, indicating potential as an antimalarial and antibacterial agent (Elslager et al., 1972).

Antithrombotic Applications

A derivative, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has been synthesized and identified as a new antithrombotic compound with favorable cerebral and peripheral effects. This suggests potential applications in treating thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).

Antitumor Activity

This compound has also been used in the synthesis of antitumor agents. Specifically, its role in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, indicates its potential in cancer therapy (Grivsky et al., 1980).

Synthesis of Bicyclic 6-6 Systems

The compound is also crucial in the synthesis of bicyclic 6-6 systems like pyrido[4,3-d]pyrimidines, which have diverse biological applications. The review of these compounds’ synthetic methodologies and biological applications further highlights their significance in medicinal chemistry (Elattar & Mert, 2016).

Antihypertensive and Anti-ulcer Activities

Research has also been conducted on the synthesis of derivatives for antihypertensive and anti-ulcer activities. Studies have shown promising results, indicating potential therapeutic applications in cardiovascular and gastrointestinal disorders (Rana, Kaur, & Kumar, 2004; Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, compounds of similar structure have been used as mTOR kinase and PI3 kinase inhibitors .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, and H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Biochemical Analysis

Biochemical Properties

6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere at 2-8°C, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites . The compound’s interaction with key enzymes can lead to the accumulation or depletion of specific metabolites, thereby influencing cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical activity, influencing cellular processes and metabolic pathways.

Properties

IUPAC Name

6-benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3/c15-13-11-9-19(8-10-4-2-1-3-5-10)7-6-12(11)17-14(16)18-13/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVJHDWZXQWAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N=C2Cl)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653341
Record name 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778574-06-4
Record name 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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